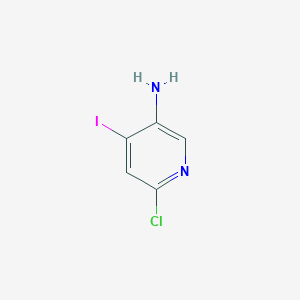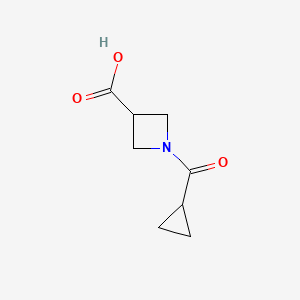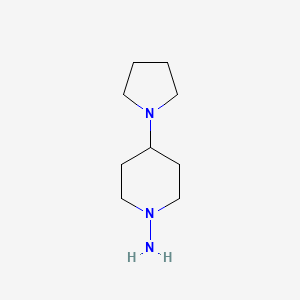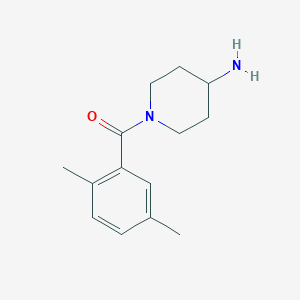
6-Chloro-4-iodopyridin-3-amine
Descripción general
Descripción
6-Chloro-4-iodopyridin-3-amine is a compound with the molecular formula C5H4ClIN2 . It has a molecular weight of 254.45 g/mol . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound involves the use of Trifluoroacetic acid (TFA) added to a solution of 1,1-dimethylethyl (6-chloro-4-iodo-3-pyridinyl)carbamate in dichloromethane (DCM). The reaction mixture is stirred at room temperature for 24 hours .Molecular Structure Analysis
The InChI code for this compound is1S/C5H4ClIN2/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2 . The Canonical SMILES structure is C1=C(C(=CN=C1Cl)N)I . Physical And Chemical Properties Analysis
The compound has a density of 2.1±0.1 g/cm3 and a boiling point of 359.4±42.0 °C at 760 mmHg . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 .Aplicaciones Científicas De Investigación
Chemical Rearrangements and Intermediate Formation:
- Pieterse and Hertog (2010) studied the rearrangements in aminations of halopyridines, suggesting a mechanism involving pyridyne intermediates. This research highlighted the reaction of halopyridines like 3-chloro and 4-chloropyridine with potassium amide in liquid ammonia, leading to various aminopyridines, including 6-Chloro-4-iodopyridin-3-amine (Pieterse & Hertog, 2010).
Palladium-Catalyzed Aminations:
- Maes et al. (2002) explored the regioselective palladium-catalyzed aminations on halopyridines, including this compound. The research achieved excellent yields and good selectivity in these reactions, important for synthesizing various compounds in pharmaceuticals and material sciences (Maes et al., 2002).
Preparation of Amine-Containing Complexes:
- Johansson (2006) demonstrated the use of palladium-catalyzed amination for the preparation of amine-containing ruthenium(II) complexes. This research utilized compounds like this compound as precursors, underlining its role in the synthesis of complex molecular structures (Johansson, 2006).
Synthesis of Azaheteroaromatic Cores:
- Rauws et al. (2010) reported on the synthesis of new tetracyclic azaheteroaromatic cores using this compound. This work is significant in the field of organic chemistry, especially in the development of novel compounds with potential pharmacological applications (Rauws et al., 2010).
Synthesis of Disubstituted Imidazo[4,5-b]pyridin-2-ones:
- Kuethe et al. (2004) conducted research on the synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones using palladium-catalyzed amination of this compound. This research contributes to the development of functionalized pyridine derivatives, relevant in medicinal chemistry (Kuethe et al., 2004).
Aminocarbonylation Reactions:
- Takács et al. (2007) explored the aminocarbonylation of nitrogen-containing iodo-heteroaromatics, including this compound. This study is crucial for synthesizing N-substituted nicotinamides and pyridyl-glyoxylamides of potential biological importance (Takács et al., 2007).
Preparation of Pyridin-3-yl C-Nucleosides:
- Joubert et al. (2007) reported a novel methodology for preparing 6-substituted pyridin-3-yl C-nucleosides using this compound. This research provides insights into the synthesis of nucleoside analogues, which are important in the development of therapeutic agents (Joubert et al., 2007).
Synthesis of Functionalized BODIPY Derivatives:
- Li et al. (2008) worked on forming water-soluble BODIPY derivatives using compounds like this compound. These derivatives are valuable for their high fluorescence in aqueous environments, relevant in imaging and diagnostic applications (Li et al., 2008).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that the compound plays a critical role due to the presence of both a reactive amine group and halogen atoms, which offer multiple pathways for chemical interactions and transformations .
Mode of Action
6-Chloro-4-iodopyridin-3-amine acts as a versatile nucleophile and electrophile, thanks to its amine group and halogen atoms, respectively . The amine group, being a lone pair donor, can engage in nucleophilic substitution reactions, making it a key participant in the formation of carbon-nitrogen bonds .
Biochemical Pathways
It is likely that the compound’s ability to act as a nucleophile and electrophile influences various biochemical pathways, particularly those involving carbon-nitrogen bond formation .
Result of Action
Given its chemical properties, it is likely that the compound influences cellular processes through its interactions with various biochemical pathways .
Análisis Bioquímico
Biochemical Properties
6-Chloro-4-iodopyridin-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter the levels of specific metabolites. For example, it may inhibit or activate enzymes involved in key metabolic pathways, leading to changes in the production and utilization of metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For instance, this compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression .
Propiedades
IUPAC Name |
6-chloro-4-iodopyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOICMMKVFPTQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593467 | |
| Record name | 6-Chloro-4-iodopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
351227-42-4 | |
| Record name | 6-Chloro-4-iodopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-4-iodopyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl[3-(2-amino-5-chlorophenoxy)benzyl]carbamate](/img/structure/B1369794.png)
![Ethyl[4-(2-oxopyrrolidin-1-yl)phenyl]acetate](/img/structure/B1369795.png)











